![molecular formula C20H26N2O2 B5556654 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various pyrrole derivatives, as demonstrated in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne, Skelton, & White, 1981). Such methodologies may offer insights into the synthesis routes for the compound .
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is a common technique used in this analysis. For instance, the structure of certain benzamide derivatives has been confirmed using this technique, establishing their configurations and providing a basis for understanding their reactivity and interaction with biological targets (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives, including reactions they may undergo and their chemical stability, is an area of active research. Studies often focus on modifications to the benzamide moiety to enhance certain properties or introduce new functionalities. For example, methylation of the pyridine moiety in certain benzamide molecules has been explored to optimize biological properties, indicating that slight modifications can significantly influence the chemical behavior and potency of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Physical Properties Analysis
The physical properties of a compound, such as its melting point, solubility, and polymorphism, are essential for its characterization and potential application. Studies on related compounds, such as different crystalline forms of benzamide derivatives, provide insights into their thermal behavior, phase transitions, and stability, which are critical for the development of pharmaceutical formulations (Yanagi et al., 2000).
Chemical Properties Analysis
The reactivity of benzamide compounds, including their potential for undergoing various chemical reactions, is a key area of study. This includes exploring their potential as intermediates in the synthesis of more complex molecules or evaluating their activity in biological systems. For instance, the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor highlight the therapeutic potential of such compounds (Zhou et al., 2008).
Scientific Research Applications
Synthesis Techniques
Researchers have developed methods for the high-yield synthesis of related compounds, demonstrating techniques that could be applicable to the synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide. For instance, Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for (S)‐BZM, (R)‐BZM, and (S)‐IBZM, which could be adapted for related benzamides (Bobeldijk et al., 1990).
Chemical Modification for Enhanced Properties
Ukrainets et al. (2015) explored the methylation of the pyridine moiety in a similar molecular structure to enhance analgesic properties, providing a template for modifying 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide to optimize its biological activities (Ukrainets et al., 2015).
Application in Drug Discovery
The potential application of similar compounds in drug discovery, especially as inhibitors for specific targets, is well-documented. Zhou et al. (2008) described the discovery of an orally active histone deacetylase inhibitor, highlighting the role of benzamide derivatives in developing new therapeutic agents (Zhou et al., 2008).
Antimicrobial Activity
Mobinikhaledi et al. (2006) reported the synthesis and antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides, suggesting that similar structures could possess antimicrobial properties and thus have applications in addressing bacterial resistance (Mobinikhaledi et al., 2006).
Metabolism and Pharmacokinetics
Gong et al. (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, indicating the importance of understanding the metabolic pathways of benzamide derivatives for their effective clinical application (Gong et al., 2010).
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-6-5-13-21-18(14)15(2)22-19(23)17-9-7-16(8-10-17)11-12-20(3,4)24/h5-10,13,15,24H,11-12H2,1-4H3,(H,22,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJMJTLBQCKQAS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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